molecular formula C8H12N2O2 B2991111 4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one CAS No. 1698043-89-8

4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one

Cat. No.: B2991111
CAS No.: 1698043-89-8
M. Wt: 168.196
InChI Key: UWSODYVSKWWDFJ-UHFFFAOYSA-N
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Description

“4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one” is a chemical compound that is related to spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops . Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .


Synthesis Analysis

The synthesis of spirotetramat involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione . This intermediate was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirotetramat include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The target compound is obtained by N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .

Scientific Research Applications

Synthesis and Antitumor Activity

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and showed moderate to potent activity against various cancer cell lines, indicating their potential as antitumor agents. Compounds exhibited significant cytotoxicity, with the most effective compound overall against tested cancer cell lines, highlighting its promise for further development (Yang et al., 2019).

Analgesic Activity

Spiro heterocycles, such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, demonstrated significant analgesic activity. The analgetic properties were mainly associated with the 2-amino-1,3-thiazine ring system, indicating the therapeutic potential of these compounds for pain management (Cohen et al., 1978).

Synthetic Approaches to Spiroaminals

The synthesis strategies for spiroaminals, including the 1-oxa-7-azaspiro[5.5]undecane, demonstrate their importance due to significant biological activities and challenging targets for chemical synthesis. These compounds represent a crucial area of research for developing new therapeutic agents (Sinibaldi & Canet, 2008).

Isoxazoline Compounds and Anti-asthmatic Potential

Isoxazoline compounds from Xanthoceras sorbifolia Bunge showed potential anti-asthmatic and anti-anaphylaxis activities. Despite lacking significant effects on selected enzymes and tumor cell growth, these compounds demonstrate potential in asthma therapy due to high-affinity binding to PDE-4, an inflammatory modulator in asthma (Ge et al., 2016).

Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed potential as antihypertensive agents. Specific compounds exhibited alpha-adrenergic blocking activity, highlighting the therapeutic potential of these compounds in managing hypertension (Caroon et al., 1981).

Properties

IUPAC Name

4-amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-6-8(12-7(11)10-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSODYVSKWWDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=NC(=O)O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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